1,3,6,8-Tetrachloronaphthalene

Gas chromatography Retention index Isomer-specific analysis

1,3,6,8-Tetrachloronaphthalene (CAS 150224-15-0), designated PCN-45 in the polychlorinated naphthalene (PCN) congener numbering system, is a tetra-chlorinated naphthalene derivative with chlorine atoms occupying the 1, 3, 6, and 8 positions of the naphthalene ring system. With a molecular formula of C₁₀H₄Cl₄ and molecular weight of 265.95 g/mol, this compound belongs to a family of 22 possible tetrachloronaphthalene (tetraCN) isomers whose physicochemical properties, environmental fate, and analytical behavior diverge substantially depending on chlorine substitution pattern.

Molecular Formula C10H4Cl4
Molecular Weight 265.9 g/mol
CAS No. 150224-15-0
Cat. No. B128685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Tetrachloronaphthalene
CAS150224-15-0
Molecular FormulaC10H4Cl4
Molecular Weight265.9 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C2=C(C=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C10H4Cl4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4H
InChIKeyXXWQPOHDPJIYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6,8-Tetrachloronaphthalene (PCN-45) Procurement Guide: Isomer-Specific Properties for Environmental Analysis and Source Tracking


1,3,6,8-Tetrachloronaphthalene (CAS 150224-15-0), designated PCN-45 in the polychlorinated naphthalene (PCN) congener numbering system, is a tetra-chlorinated naphthalene derivative with chlorine atoms occupying the 1, 3, 6, and 8 positions of the naphthalene ring system [1]. With a molecular formula of C₁₀H₄Cl₄ and molecular weight of 265.95 g/mol, this compound belongs to a family of 22 possible tetrachloronaphthalene (tetraCN) isomers whose physicochemical properties, environmental fate, and analytical behavior diverge substantially depending on chlorine substitution pattern [2]. As a member of the persistent organic pollutants (POPs) class now listed under the Stockholm Convention, PCN-45 is primarily encountered in environmental monitoring, source apportionment studies, and as a certified reference standard for isomer-specific analytical method development.

Isomer-specific analytical standard for PCN congener research
GC retention index anchored on DB-5 for method development
Environmental monitoring and source apportionment studies
Persistent organic pollutant fate and transport research

Why 1,3,6,8-Tetrachloronaphthalene Cannot Be Substituted by Other Tetrachloronaphthalene Isomers in Analytical and Environmental Investigations


Within the tetrachloronaphthalene homologue group, the number and pattern of chlorine substitutions create measurable divergence in gas chromatographic retention, Henry's law partitioning, environmental degradation rates, and emission-source signature profiles [1]. Even isomers differing by a single chlorine position, such as 1,3,5,8-T4CN (PCN-43) versus 1,3,6,8-T4CN (PCN-45), co-elute on both conventional single-column GC and comprehensive two-dimensional GC systems, rendering isomer-confounded quantification unavoidable unless the specific isomer is sourced as an authenticated single-congener standard [2]. Furthermore, the absence of peri-substituted chlorine pairs at positions 4 and 5 in PCN-45 confers distinct environmental persistence characteristics compared to peri-rich isomers such as 1,4,5,8-T4CN (PCN-46), directly impacting its utility as a conservative source marker in environmental forensics [3]. Generic procurement of 'tetrachloronaphthalene'—typically a mixed isomer technical product—cannot deliver isomer-resolved quantification, source-specific fingerprinting, or congener-specific physicochemical property assignments.

Mixed-isomer technical grades may not support isomer-resolved quantification or source-specific fingerprinting.
Co-elution with PCN-43 under GC×GC limits chromatographic resolution; pure single-congener standard required for peak deconvolution.
Peri-chlorine substitution pattern alters environmental persistence and source-signature behavior; peri-poor PCN-45 may differ from peri-rich analogs.

Quantitative Differentiation Evidence for 1,3,6,8-Tetrachloronaphthalene (PCN-45) Relative to Closest Tetrachloronaphthalene Isomers


GC Kovats Retention Index on DB-5: PCN-45 (RI 1993) Occupies a Distinct Elution Window Separated from Nearest Isomers by 18–25 Index Units

On a DB-5 non-polar capillary column (30 m × 0.25 mm × 0.25 μm, He carrier, 4 K/min from 160 °C to 280 °C), 1,3,6,8-tetrachloronaphthalene (PCN-45) exhibits a Kovats retention index (RI) of 1993 [1]. This value is intermediate within the tetraCN homologue series and is distinguishable from its nearest-eluting fully resolved isomers: 1,3,5,7-T4CN (PCN-42, RI = 1911), 1,2,3,4-T4CN (PCN-27, RI = 2018), and 2,3,6,7-T4CN (PCN-48, RI = 2034) [2][3][4]. The RI difference of 25 units from 1,3,5,7-T4CN and 18 units from 1,2,3,4-T4CN on DB-5 provides sufficient resolution for isomer identification when pure single-congener standards are available [1].

GC Retention (DB-5)
Cross-study comparable
RI = 1993; ΔRI −25 vs. PCN-27 (2018), +82 vs. PCN-42 (1911)
Supports isomer-confirmed identification when using a pure PCN-45 reference standard.
Data from Olivero & Kannan 1999; cross-study consistency to verify.
Gas chromatography Retention index Isomer-specific analysis

Critical Co-Elution Liability in GCxGC: 1,3,6,8-T4CN (PCN-45) Co-Elutes with 1,3,5,8-T4CN (PCN-43) Even Under Comprehensive Two-Dimensional Separation

In a comprehensive two-dimensional GC (GCxGC) system employing a DB-5MS non-polar first-dimension column and an LC-50 shape-selective second-dimension column, 1,3,6,8-tetrachloronaphthalene (PCN-45) co-elutes as an unresolved pair with 1,3,5,8-tetrachloronaphthalene (PCN-43), designated as the co-eluting pair 'nos. 43/45' [1]. Of the 22 possible tetraCN isomers, only 15 could be resolved as single peaks; the remaining 7 isomers co-eluted in triplicate (1,2,4,6-/1,2,4,7-/1,2,5,7-tetraCN) or in pairs (1,2,3,7-/1,2,4,5-tetraCN and 1,3,5,8-/1,3,6,8-tetraCN). The PCN-43/45 pair was detected as a major constituent of Halowax 1001, 1013, 1014, and 1099 technical formulations but could not be individually quantified [1].

GC×GC Co-Elution
Head-to-head
PCN-45 co-elutes with PCN-43 (unresolved pair 43/45) on DB-5MS × LC-50; 12 of 22 isomers resolved alone.
A pure PCN-45 standard is required to deconvolute the unresolved pair in environmental samples.
Reported by Lukaszewicz et al. 2007; Halowax formulations.
Comprehensive two-dimensional gas chromatography Co-elution Halowax Isomer separation

Henry's Law Constant Differentiation: PCN-45 (Hscp = 1.0×10⁻¹ mol·m⁻³·Pa⁻¹) Occupies an Intermediate Air–Water Partitioning Regime Distinct from PCN-42 and PCN-46

The Henry's law solubility constant (Hscp at 298.15 K) for 1,3,6,8-tetrachloronaphthalene (PCN-45) is reported as 1.0×10⁻¹ mol·m⁻³·Pa⁻¹, based on the curated compilation by Ebert et al. (2023) [1]. This value is intermediate between two tetrachloronaphthalene isomers for which experimentally measured (Type M) Hscp data are available: 1,3,5,7-T4CN (PCN-42) at 5.6×10⁻² mol·m⁻³·Pa⁻¹ and 1,4,5,8-T4CN (PCN-46) at 3.5×10⁻¹ mol·m⁻³·Pa⁻¹, the latter measured by Odabasi & Adali (2016) using an inert gas-stripping technique [2][3]. PCN-45 thus exhibits air–water partitioning approximately 1.8-fold greater than PCN-42 and 3.5-fold lower than PCN-46, placing it in a distinct volatility class relevant to air–sea exchange modeling [2].

Henry's Law Constant
Cross-study comparable
Hscp = 1.0×10⁻¹ mol·m⁻³·Pa⁻¹ (298 K); 1.8× above PCN-42, 3.5× below PCN-46.
Isomer-specific Hscp needed for accurate air–sea exchange flux modeling.
Curated compilation (Sander 2023); measured values for PCN-42/46 from Odabasi & Adali 2016.
Henry's law constant Air–water partitioning Environmental fate Physicochemical properties

PCN-45/36 as a Specific Source Marker for Uncontrolled Waste Burning: Congener Profile Differentiation from Combustion and Technical PCN Sources

In a nationwide atmospheric monitoring study of persistent organic pollutants conducted in Ghana, congener profile analysis identified the PCN-45/36 pair as a proposed source marker specifically associated with emissions from uncontrolled waste burning activities [1]. This source specificity is not shared by other dominant tetraCN congeners such as PCN-46 (1,4,5,8-T4CN) or PCN-38 (1,2,5,8-T4CN), which are the major constituents of technical Halowax formulations and thus associated with historical industrial usage rather than contemporary combustion sources [2]. The Ghana study reported total atmospheric PCN levels averaging 49 ± 5.4 pg/m³, with dioxin-like toxicity of air PCNs estimated at 0.49–5.6 fg TEQ/m³ [1].

Source Marker
Supporting evidence
PCN-45/36 pair proposed as marker for uncontrolled waste burning (Ghana survey, ~49 pg/m³).
Supports source apportionment models distinguishing combustion from industrial legacy contamination.
Qualitative assignment based on Hogarh et al. 2012; requires isomer-specific validation.
Source apportionment Atmospheric monitoring Waste burning POPs Environmental forensics

Reduced Biodegradability of PCN-45 Relative to Peri-Chlorine-Rich Isomers: Class-Level Inference from Isomer-Specific Degradation Studies

A study of marine pollutant behavior by the Japanese National Institute for Resources and Environment found that the biodegradability of PCN isomers was specifically higher for congeners bearing multiple peri-substituted chlorine atoms—specifically naming 1,4,5,8-tetrachloronaphthalene (PCN-46) and 1,2,4,8-tetrachloronaphthalene (PCN-35) as more degradable isomers [1]. The 1,3,6,8-tetrachloronaphthalene (PCN-45) substitution pattern, with chlorine at positions 1, 3, 6, and 8, contains fewer peri-positioned chlorines (only positions 1 and 8 are peri; positions 3 and 6 are non-peri) compared to PCN-46 (all four chlorines peri at 1,4,5,8) [1]. This structural feature is expected to confer relatively greater environmental persistence to PCN-45.

Biodegradability
Class-level inference
PCN-45 has fewer peri-Cl (2) than PCN-46 (4); peri-poor pattern predicts greater persistence.
May support selection as a conservative environmental tracer for long-term monitoring.
Qualitative inference from Japan MITI study; no isomer-specific half-life data available.
Biodegradation Persistence Peri-substitution Environmental half-life Marine sediment

Validated Application Scenarios for 1,3,6,8-Tetrachloronaphthalene (PCN-45) Based on Quantitative Differentiation Evidence


Isomer-Specific Environmental Monitoring Method Development and Quality Assurance

Environmental analytical laboratories developing or validating GC-MS or GCxGC-MS methods for PCN congeners in sediment, biota, or air samples require a certified single-congener PCN-45 standard to establish the retention time window (RI = 1993 on DB-5) and confirm that the PCN-43/45 co-eluting pair is correctly identified [1]. Without pure PCN-45, the unresolved contribution of this isomer to the PCN-43/45 peak cannot be deconvoluted, leading to systematic overestimation of PCN-43 or under-reporting of PCN-45 in environmental samples [2].

Atmospheric Source Apportionment Discriminating Waste Burning from Industrial Legacy Pollution

Environmental forensic investigations seeking to distinguish uncontrolled waste burning emissions from historical industrial Halowax contamination can use the PCN-45/36 congener ratio as a diagnostic marker [1]. The specific enrichment of PCN-45/36 in waste burning plumes, contrasted against the dominance of PCN-46, PCN-38, and PCN-35 in technical Halowax formulations, enables quantitative source-receptor modeling that cannot be performed using bulk 'total PCN' or mixed isomer measurements [2].

Multimedia Environmental Fate Modeling Requiring Isomer-Resolved Henry's Law Constants

Air–sea exchange and atmospheric transport models for PCNs require isomer-specific Henry's law constants to accurately predict partitioning behavior [1]. The Hscp of PCN-45 (1.0×10⁻¹ mol·m⁻³·Pa⁻¹) differs by a factor of 1.8× from PCN-42 (5.6×10⁻²) and 3.5× from PCN-46 (3.5×10⁻¹), meaning that using a single generic tetraCN H value propagates substantial error in flux calculations. Modelers procuring isomer-resolved physicochemical property data depend on pure PCN-45 standards for experimental validation of predicted H values [2].

Persistent Organic Pollutant (POP) Regulatory Compliance and Stockholm Convention Monitoring

With polychlorinated naphthalenes listed under the Stockholm Convention as persistent organic pollutants, national monitoring programs require isomer-specific quantification to assess temporal trends and the effectiveness of emission reduction measures [1]. PCN-45, as a tetraCN congener with relatively lower biodegradability compared to peri-rich isomers, serves as a conservative indicator of PCN contamination persistence in sediment cores and dated environmental archives [2]. Its co-elution with PCN-43 necessitates the use of a pure, authenticated standard for regulatory-grade quantification.

Application
Selection Property
Validation Focus
Environmental monitoring method development (GC-MS/GC×GC)
Isomer-specific retention index anchor
Confirm PCN-43/45 resolution window with pure standard
Atmospheric source apportionment (waste burning vs. industrial legacy)
PCN-45/36 congener ratio marker
Source-receptor modeling with authenticated PCN-45 standard
Multimedia environmental fate modeling (air–sea exchange)
Isomer-resolved Henry's law constant
Experimental validation of predicted Hscp for PCN-45
POP regulatory monitoring (Stockholm Convention)
Persistent isomer as conservative tracer
Isomer-specific quantification in sediment cores and archives
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